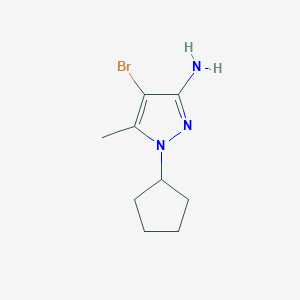

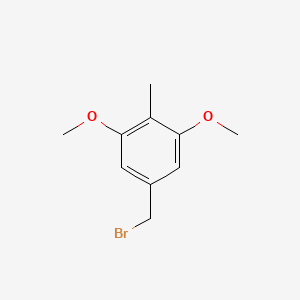

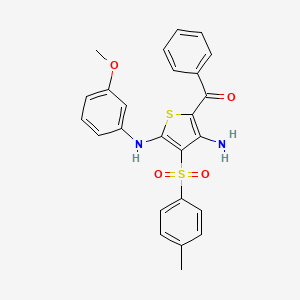

4-Bromo-1-cyclopentyl-5-methyl-1H-pyrazol-3-amine

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Scientific Research Applications

Medicinal Chemistry and Anticancer Properties

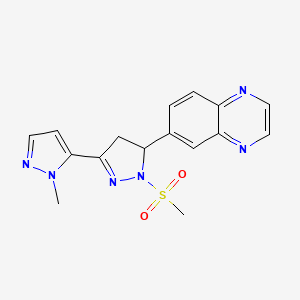

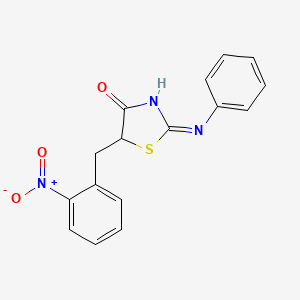

4-Bromopyrazole has been investigated for its potential as an anticancer agent. Researchers have synthesized novel derivatives of 6-bromo-1-cyclopentyl-1H-indazole-4-carboxylic acid-substituted amides. These derivatives were evaluated for their anticancer activity against various human cancer cell lines, including liver (HEP3BPN 11), breast (MDA 453), and leukemia (HL 60). Notably, compounds 11c and 11d exhibited higher inhibitory activity against HEP3BPN 11 cells compared to the standard drug methotrexate. Additionally, in silico molecular docking analysis provided insights into the anti-TNFα effect of these indazole compounds .

Antiangiogenic Properties

The same derivatives (11c and 11d) were also tested for their antiangiogenic potential. Compound 11c demonstrated potent antiangiogenic activity against proangiogenic cytokines such as TNFα, VEGF, and EGF. Meanwhile, 11d exhibited inhibition against TNFα, VEGF, IGF1, TGFβ, and leptin. These findings suggest that 4-bromopyrazole derivatives may play a role in modulating angiogenesis, a critical process in tumor development .

Antioxidant Activity

Compounds derived from 4-bromopyrazole were screened for antioxidant properties. Notably, compounds 11n, 11p, 11q, and 11v showed significant OH radical scavenging activities. Additionally, 11c, 11h, and 11k exhibited DPPH radical scavenging activity, while 11a and 11m displayed better superoxide radical (SOR) scavenging activity than the reference compound ascorbic acid .

Antimicrobial Properties

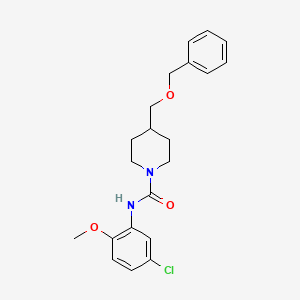

Phenylpyrazole derivatives, some containing the bromo substituent, have demonstrated significant antimicrobial properties. These compounds have been tested for antifungal and antibacterial activities, suggesting the potential of brominated pyrazole compounds in developing new therapeutic agents.

Coordination Chemistry

4-Bromopyrazole has been used in the preparation of solid hexacoordinate complexes by reacting it with dimethyl- and divinyl-tindichloride. Such complexes have applications in coordination chemistry and materials science .

properties

IUPAC Name |

4-bromo-1-cyclopentyl-5-methylpyrazol-3-amine |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H14BrN3/c1-6-8(10)9(11)12-13(6)7-4-2-3-5-7/h7H,2-5H2,1H3,(H2,11,12) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TZZRDPBUSTWPEJ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=NN1C2CCCC2)N)Br |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H14BrN3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

244.13 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-Bromo-1-cyclopentyl-5-methyl-1H-pyrazol-3-amine | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-[4-({2-Hydroxy-2-[(thiophen-3-yl)methyl]propyl}sulfamoyl)phenoxy]acetamide](/img/structure/B2607909.png)

![2-(Benzo[d][1,3]dioxol-5-yl)-1-(2-thia-5-azabicyclo[2.2.1]heptan-5-yl)ethanone](/img/structure/B2607923.png)

![N-(10-ethyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)-1-(p-tolyl)methanesulfonamide](/img/structure/B2607924.png)

![N-((5-(benzo[d][1,3]dioxol-5-yl)isoxazol-3-yl)methyl)-2-(7-methyl-5-oxo-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidin-3-yl)acetamide](/img/structure/B2607926.png)

![3-[({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)methyl]furan-2-carboxylic acid](/img/structure/B2607929.png)

![2-[(6-benzyl-5-oxo-4,5-dihydro-1,2,4-triazin-3-yl)sulfanyl]-N-(3,4-dimethylphenyl)acetamide](/img/structure/B2607931.png)